molecular formula C11H15N3O3 B2476508 3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione CAS No. 730957-19-4

3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione

Cat. No.: B2476508
CAS No.: 730957-19-4
M. Wt: 237.259
InChI Key: CHNSDPOYWSYWBF-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
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Scientific Research Applications

  • Michael Addition Reactions :The compound demonstrates reactivity in Michael addition reactions, showcasing its potential in the formation of various complex molecules. Erkin and Krutikov (2009) illustrated this by studying the addition of a compound with CH-acidic centers to 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione. The study revealed the compound's greater nucleophilicity and its role in the formation of Michael adducts, underlining its importance in synthetic organic chemistry (Erkin & Krutikov, 2009).

  • Synthesis of Pyrido[4,3–d]pyrimidines :Ma, Gao, and Sun (2021) reported a novel method for synthesizing pyrido[4,3–d]pyrimidine derivatives, a scaffold of high value in drug development. The study highlighted a simple and efficient synthesis route, emphasizing the compound's relevance in the field of medicinal chemistry and drug discovery (Ma, Gao, & Sun, 2021).

  • Synthesis of Hetarylmethylidene Derivatives :Yurtaeva and Tyrkov (2016) delved into the synthesis of 5-(hetarylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones. The study demonstrated the compound's versatility in reacting with various aldehydes and ketones, contributing to the formation of a wide array of hetarylmethylidene derivatives, showcasing its potential in the synthesis of diverse chemical structures (Yurtaeva & Tyrkov, 2016).

  • Formation of 1-Methylbarbituric Acid Derivatives :Jalilzadeh and Pesyan (2011) highlighted the compound's role in the formation of 1-methylbarbituric acid derivatives, illustrating its importance in the generation of a new class of heterocyclic compounds. The study emphasized its reactivity with various aldehydes and its potential in creating a diverse array of chemical structures (Jalilzadeh & Pesyan, 2011).

  • Formation of Pyrrolo[3,4-d]pyrimidine Derivatives :Tsupak et al. (2006) focused on the synthesis of pyrrolo[3,4-d]pyrimidine derivatives, showcasing the compound's role in the formation of polynuclear heterocyclic systems. The study illustrated its significance in the synthesis of complex molecular structures, emphasizing its potential in the field of chemical synthesis (Tsupak et al., 2006).

Properties

IUPAC Name

3-methyl-1-(2-methylpropyl)-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-6(2)5-14-9-8(7(15)4-12-9)10(16)13(3)11(14)17/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNSDPOYWSYWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)CN2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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